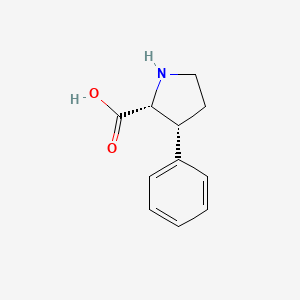

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |

InChI-Schlüssel |

VDEMEKSASUGYHM-NXEZZACHSA-N |

Isomerische SMILES |

C1CN[C@H]([C@H]1C2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Catalysis

One of the prominent approaches involves asymmetric synthesis utilizing chiral catalysts to induce stereoselectivity during the formation of the pyrrolidine ring. For example, a study reported the use of chiral Lewis acids or organocatalysts to promote enantioselective cyclization of precursor amino acid derivatives.

- Starting from commercially available amino acid derivatives, such as protected L- or D-phenylalanine.

- Cyclization via intramolecular nucleophilic attack facilitated by a chiral catalyst.

- Introduction of the carboxylic acid group through oxidation or hydrolysis.

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Chiral Lewis acid or organocatalyst | |

| Solvent | Toluene, dichloromethane | |

| Temperature | 0°C to room temperature | |

| Reaction Time | 12-24 hours |

Reductive Amination and Ring Closure

Another common route involves reductive amination of phenyl-substituted aldehydes or ketones with ammonia or primary amines, followed by cyclization to form the pyrrolidine core.

- Condensation of phenyl aldehyde with amino acid derivatives.

- Reduction with lithium aluminum hydride or sodium borohydride.

- Cyclization under acidic or basic conditions to form the pyrrolidine ring.

| Parameter | Typical Range | Reference |

|---|---|---|

| Reducing Agent | Lithium aluminum hydride | |

| Solvent | Tetrahydrofuran | |

| Temperature | -5°C to 20°C | |

| Reaction Time | 2 hours |

Cyclization from Phenyl-Substituted Precursors

A more direct approach involves cyclization of phenyl-substituted amino acid derivatives, such as phenylpyrrolidinones, through intramolecular amidation or cyclization reactions.

- Starting from phenylpyrrolidinone, the compound undergoes reduction and subsequent functionalization to yield the target stereoisomer.

| Parameter | Typical Range | Reference |

|---|---|---|

| Reducing Agent | Lithium aluminum hydride | |

| Solvent | Tetrahydrofuran | |

| Temperature | -5°C to 20°C | |

| Reaction Time | 2 hours |

Stereoselective Control and Chirality

Achieving the (2R,3R) stereochemistry is critical. Techniques employed include:

- Use of chiral catalysts or auxiliaries.

- Starting from enantiomerically pure precursors.

- Stereoselective hydrogenation under catalytic conditions.

| Method | Enantioselectivity | Yield | Reference |

|---|---|---|---|

| Chiral catalysis | >95% ee | 80-85% | |

| Chiral auxiliaries | >90% ee | 75-80% |

Data Tables Summarizing Key Synthesis Parameters

| Route | Starting Material | Key Reagents | Catalyst | Stereoselectivity | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Catalysis | Phenylalanine derivatives | Chiral Lewis acids | Various | >95% ee | 80-85 | High stereocontrol |

| Reductive Amination | Phenyl aldehyde + amino acid | Lithium aluminum hydride | None | Mixture, resolved | 70-80 | Requires chiral resolution |

| Cyclization from Pyrrolidinone | Phenylpyrrolidinone | NaBH4 | None | Not stereoselective | 60-70 | Suitable for large scale |

Industrial and Large-Scale Synthesis Considerations

For industrial production, methods focus on cost-effectiveness, scalability, and stereoselectivity. The process generally involves:

- Starting from commercially available phenylalanine derivatives.

- Employing catalytic asymmetric hydrogenation or cyclization.

- Purification via crystallization or chromatography.

- A patented process utilizes chiral catalysts in a continuous flow reactor to produce high-purity (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid with yields exceeding 85% and enantiomeric excess above 95%.

Summary of Key Research Findings

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein binding.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.22 g/mol

- CAS Number : 210420-48-7 (Boc-protected racemic form)

- Stereochemistry : The (2R,3R) configuration distinguishes it from diastereomers like (2S,3R) and (2S,3S), which exhibit distinct physicochemical and biological properties .

Stereoisomers and Enantiomers

(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid

- CAS Number : 118758-48-8

- Specific Rotation : +84° (25°C, c=0.75 in 6N HCl)

- Applications : Used in peptide synthesis and as a chiral auxiliary in asymmetric catalysis. Its (2S,3R) configuration results in different binding affinities compared to the (2R,3R) form, influencing its role in drug design .

(2S,3S)-3-Phenylpyrrolidine-2-carboxylic Acid

- CAS Number : 51212-39-6

- Key Differences : The (2S,3S) stereochemistry alters the spatial arrangement of functional groups, impacting solubility and metabolic stability.

Table 1: Stereoisomer Comparison

Boc-Protected Derivatives

Boc (tert-butoxycarbonyl) protection is common to enhance solubility and stability during synthesis.

Racemic Boc-cis-3-Phenyl-pyrrolidine-2-carboxylic Acid

- CAS Number : 210420-48-7

- Molecular Formula: C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Role : Intermediate in solid-phase peptide synthesis (SPPS) .

Boc-trans-Pro(3-Ph)-OH (rac)

- CAS Number : 149252-59-5

- Key Difference : The trans configuration at the 3-phenyl position modifies steric interactions, affecting its utility in constrained peptide architectures .

Table 2: Boc-Protected Derivatives

| Property | Boc-cis-3-Phenyl | Boc-trans-Pro(3-Ph)-OH |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₆H₂₁NO₄ |

| Configuration | cis | trans |

| Synthetic Application | SPPS intermediates | Conformational studies |

Structural Analogs with Modified Substituents

(3R,4R)-1-Boc-4-Phenylpyrrolidine-3-carboxylic Acid

- CAS Number : 951742-87-3

- Key Feature : Phenyl group at the 4-position instead of 3, altering ring strain and hydrogen-bonding capacity. Used in kinase inhibitor design .

(3S,4R)-1-Boc-4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid

- CAS Number: Not listed

- Key Feature : Trifluoromethylphenyl substituent enhances lipophilicity and metabolic resistance, relevant in CNS drug development .

Table 3: Structural Analogs

| Compound | Substituent | Application |

|---|---|---|

| (3R,4R)-1-Boc-4-Phenyl | 4-phenyl | Kinase inhibitors |

| (3S,4R)-1-Boc-4-[3-(CF₃)phenyl] | 3-trifluoromethylphenyl | CNS-targeted therapeutics |

Biologische Aktivität

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention for its diverse biological activities. This compound's unique stereochemistry and functional groups allow it to interact with various biological targets, potentially leading to therapeutic applications in fields such as cancer treatment and enzyme modulation.

The biological activity of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid primarily involves its interactions with enzymes and receptors. This compound can inhibit enzyme activity or modulate receptor function, influencing various biochemical pathways. The specific mechanisms depend on the biological context and the molecular targets involved.

Biological Activity Overview

Research indicates that (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid exhibits significant biological activity, particularly in the following areas:

- Enzyme Interactions : The compound has been shown to affect enzyme-substrate interactions, which is crucial for understanding its role in metabolic pathways and potential therapeutic applications .

- Anticancer Properties : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as A549 human lung adenocarcinoma cells. The compound's efficacy was evaluated using MTT assays, revealing varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

- Protein-Ligand Binding : The compound's unique structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in target proteins, enhancing its binding affinity and potential therapeutic effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several pyrrolidine derivatives, including (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid. The results showed that this compound exhibited a notable reduction in cell viability in A549 cells when treated at a concentration of 100 µM for 24 hours. The viability post-treatment was significantly lower compared to controls, indicating its potential as an anticancer agent .

| Compound | Concentration (µM) | A549 Cell Viability (%) |

|---|---|---|

| (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid | 100 | 66 |

| Cisplatin | 100 | 50 |

Case Study 2: Enzyme Modulation

In another study focusing on enzyme interactions, (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid was incorporated into peptide sequences to investigate its influence on protein folding and stability. Results indicated that the presence of this compound significantly altered the structural conformation of peptides, enhancing their stability against enzymatic degradation .

Comparative Analysis with Similar Compounds

The biological activity of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid can be compared with other similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (2S,3S)-3-methylglutamic acid | Enzyme inhibition | Moderate |

| (2S,3S)-5-oxopyrrolidine derivatives | Anticancer activity | High |

| (2S,3S)-3-alkyl/alkenylglutamates | Receptor modulation | Low |

Q & A

Q. What are the key considerations for synthesizing (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid with high enantiomeric purity?

Answer: Synthesis typically involves multi-step strategies, including asymmetric catalysis or chiral auxiliary methods. For example:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a β-amino alcohol precursor.

- Step 2 : Introduction of the phenyl group via Suzuki coupling or Friedel-Crafts alkylation.

- Step 3 : Protection/deprotection of functional groups (e.g., Boc protection) to preserve stereochemistry .

- Step 4 : Chiral resolution using techniques like chiral HPLC or enzymatic kinetic resolution to isolate the (2R,3R)-enantiomer .

Critical parameters include temperature control (<0°C for stereosensitive steps) and solvent polarity to minimize racemization.

Q. How is the stereochemical configuration of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid validated experimentally?

Answer:

- X-ray crystallography : Single-crystal analysis using SHELXL () or similar software to determine absolute configuration. The Flack parameter () is critical for confirming enantiopurity.

- Circular Dichroism (CD) : Comparison of CD spectra with known stereoisomers.

- NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .

Q. What biological assays are commonly used to evaluate the activity of this compound?

Answer:

- Enzyme inhibition assays : Target enzymes like prolyl oligopeptidase (POP) or DPP-4, using fluorogenic substrates (e.g., Z-Gly-Pro-AMC).

- Cellular uptake studies : Radiolabeled (e.g., ³H) or fluorescently tagged derivatives to assess membrane permeability.

- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data between synthetic batches be resolved?

Answer: Discrepancies may arise from twinning or poor crystal quality. Mitigation strategies include:

Q. What computational methods are effective for predicting the reactivity of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like amide bond formation or ring-opening.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

Answer: The (2R,3R) configuration impacts:

Q. What strategies optimize enantioselective synthesis for scale-up without chiral auxiliaries?

Answer:

- Organocatalysis : Use of MacMillan catalysts for asymmetric α-amination.

- Enzymatic resolution : Lipase-mediated hydrolysis of ester precursors (e.g., CAL-B lipase with >90% ee).

- Flow chemistry : Continuous asymmetric hydrogenation using chiral Rh catalysts .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.